Welcome to the BenchChem Online Store!
molecular formula C12H9ClN2O2 B8433492 3-(2-Chloro-6-methyl-pyrimidin-4-yl)-benzoic acid

3-(2-Chloro-6-methyl-pyrimidin-4-yl)-benzoic acid

Cat. No. B8433492
M. Wt: 248.66 g/mol
InChI Key: OCNHVFNDKJRFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06949542B2

Procedure details

The title compound was prepared from rac-3-{6-methyl-2-[2-(tetrahydro-pyran-2-yloxy)-ethylamino]-pyrimidin-4-yl}-benzoic acid methyl ester [prepared by the following procedure: A mixture of 3-carboxyphenylboronic acid (8.3 g, 50.0 mmol), 2,4-dichloro-6-methylpyrimidine (8.15 g, 50.0 mmol) and Na2CO3 (9.5 g, 90 mmol) in acetonitrile (160 ml)/H2O (80 ml) was degassed and Pd(PPh3)4 (0.87 g, 0.75 mmol) was added. The mixture was stirred for 18 h at 85° C. in an atmosphere of nitrogen and then concentrated in vacuum to a volume of ca.100 ml H2O (100 ml) was added and the mixture was washed with AcOEt (50 ml). The pH of the aqueous phase was set to 2.5 by addition of 25% HCl and the precipitate was collected and dried to give 3-(2-chloro-6-methyl-pyrimidin-4-yl)-benzoic acid (9.1 g) as a white solid. A sample of this material (1.49 g, 6 mmol) was heated in 2-amino-ethanol (3.6 ml) at 80° C. for 1 h. The mixture was evaporated in vacuum and the residual oil was stirred in 1N HCl-MeOH (20 ml) for 18 h at 40° C. The crude product (1.36 g) and 3,4-dihydro-2H-pyran (0.86 ml, 9.5 mmol) were stirred in AcOEt (10 mL)/4N HCl-Et2O (1.3 ml) for 4 h at RT The mixture was diluted with AcOEt and washed with sat. NaHCO3-sol. and brine. The organic layer was dried over Na2SO4, evaporated in vacuum, and the residue was purified by chromatography (silica gel, AcOEt/hexane 1:1) to give the methyl ester as light yellow oil (1.53 g).] (1.53 g, 4.1 mmol) by treatment with lithium tert-butyl acetate according to general procedure K (method b). Obtained as a light yellow oil (1.62 g).
Name
rac-3-{6-methyl-2-[2-(tetrahydro-pyran-2-yloxy)-ethylamino]-pyrimidin-4-yl}-benzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
8.15 g
Type
reactant
Reaction Step Two
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
0.87 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:27])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]2[CH:15]=[C:14]([CH3:16])[N:13]=[C:12]([NH:17][CH2:18][CH2:19][O:20]C3CCCCO3)[N:11]=2)[CH:5]=1.[C:28]([C:31]1[CH:32]=[C:33](B(O)O)[CH:34]=[CH:35][CH:36]=1)([OH:30])=[O:29].[Cl:40][C:41]1[N:46]=[C:45](Cl)[CH:44]=[C:43]([CH3:48])[N:42]=1.[C:49]([O-:52])([O-])=[O:50].[Na+].[Na+]>C(#N)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[C:31]([O:52][C:49](=[O:50])[CH2:41][C:3]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]2[CH:15]=[C:14]([CH3:16])[N:13]=[C:12]([NH:17][CH2:18][CH2:19][OH:20])[N:11]=2)[CH:5]=1)=[O:27])([CH3:28])([CH3:36])[CH3:32].[Cl:40][C:41]1[N:46]=[C:45]([C:33]2[CH:32]=[C:31]([CH:36]=[CH:35][CH:34]=2)[C:28]([OH:30])=[O:29])[CH:44]=[C:43]([CH3:48])[N:42]=1 |f:3.4.5,^1:61,63,82,101|

Inputs

Step One
Name
rac-3-{6-methyl-2-[2-(tetrahydro-pyran-2-yloxy)-ethylamino]-pyrimidin-4-yl}-benzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=CC=C1)C1=NC(=NC(=C1)C)NCCOC1OCCCC1)=O
Step Two
Name
Quantity
8.3 g
Type
reactant
Smiles
C(=O)(O)C=1C=C(C=CC1)B(O)O
Name
Quantity
8.15 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)C
Name
Quantity
9.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.87 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 h at 85° C. in an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the following procedure
CUSTOM
Type
CUSTOM
Details
was degassed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum to a volume of ca
ADDITION
Type
ADDITION
Details
100 ml H2O (100 ml) was added
WASH
Type
WASH
Details
the mixture was washed with AcOEt (50 ml)
ADDITION
Type
ADDITION
Details
The pH of the aqueous phase was set to 2.5 by addition of 25% HCl
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(CC(=O)C1=CC(=CC=C1)C1=NC(=NC(=C1)C)NCCO)=O
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)C=1C=C(C(=O)O)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.